![molecular formula C18H17BrN2O2 B14797696 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one](/img/structure/B14797696.png)
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a quinazoline precursor, followed by the introduction of the hydroxycyclohexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of 6-Bromo-3-(2-oxocyclohexyl)benzo[h]quinazolin-4-one.
Reduction: Formation of 3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one.
Substitution: Formation of 6-Methoxy-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against cancer cell lines.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound may exert its effects through the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-methyl-3H-quinazolin-4-one
- 6-Bromo-3-(4-nitrobenzyl)-3H-quinazolin-4-one
- 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Uniqueness
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific interactions with molecular targets .
Propriétés
Formule moléculaire |
C18H17BrN2O2 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
6-bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-9-13-17(12-6-2-1-5-11(12)14)20-10-21(18(13)23)15-7-3-4-8-16(15)22/h1-2,5-6,9-10,15-16,22H,3-4,7-8H2 |
Clé InChI |
CMQDLOTVYOZFTF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
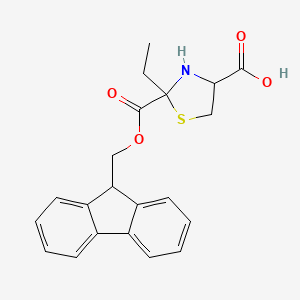
![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14797635.png)

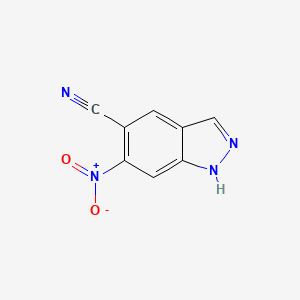
![5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)

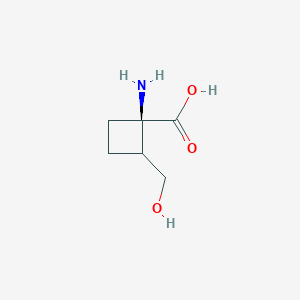

![[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate](/img/structure/B14797670.png)
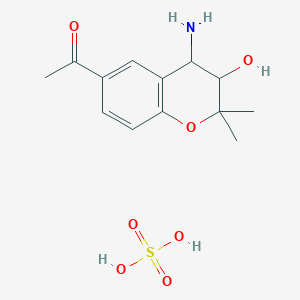
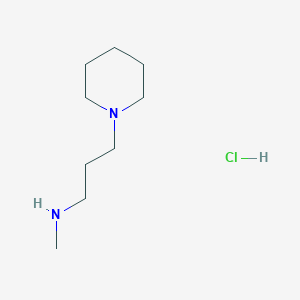
![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797680.png)
